Valechlorine

Vue d'ensemble

Description

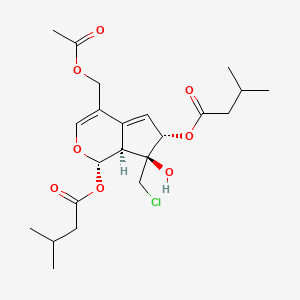

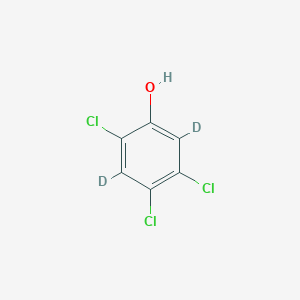

Molecular Structure Analysis

The molecular structure of Valechlorine consists of multiple functional groups, including acetyl, chloromethyl, and hydroxy groups . The compound also contains ester linkages and a cyclopenta[c]pyran ring structure . More detailed structural analysis would require advanced techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Physical And Chemical Properties Analysis

Valechlorine is an oil in appearance . It is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More detailed physical and chemical properties would require experimental determination.Applications De Recherche Scientifique

Water Quality Control

Scientific Field

Environmental Chemistry Application Summary: Valechlorine is used in water treatment processes to improve water quality by reducing the formation of disinfection by-products (DBPs) which are hazardous to human health . Methods of Application:

- Alternate Disinfection Methods: Ozone and ultraviolet (UV) light used in conjunction with chlorine to further reduce DBP formation . Results Summary: These advancements have led to safer and more effective water treatment, with reduced risks of DBP exposure for consumers .

Drinking Water Disinfection

Scientific Field

Public Health Application Summary: Valechlorine is applied as a disinfectant in drinking water to eliminate pathogenic organisms and prevent waterborne diseases . Methods of Application:

- Production: Industrially produced by electrolysis of aqueous sodium chloride (NaCl). Results Summary: The use of Valechlorine has significantly decreased aquatic contagious illnesses such as polio, typhoid fever, hepatitis, and cholera .

Antileishmanial Research

Scientific Field

Pharmacology Application Summary: Valechlorine derivatives have been investigated for their antileishmanial properties, offering potential treatments for leishmaniasis . Methods of Application:

- Spectral Analysis: Identification of novel compounds with antileishmanial activity. Results Summary: Identified compounds showed leishmanicidal potential against Leishmania major promastigotes, with evaluations of their cytotoxic and antileishmanial properties .

Cytotoxic Research

Scientific Field

Toxicology Application Summary: Valechlorine compounds are assessed for their cytotoxic effects to ensure safety in pharmaceutical development . Methods of Application:

- Cytotoxicity Assays: MTT and LDH assays to assess the effects on human cell lines. Results Summary: Thirteen known and four new compounds from Valeriana wallichii were identified and evaluated for their cytotoxic properties .

Medical Research

Scientific Field

Medical Data Analysis Application Summary: Valechlorine is not directly used in medical research but serves as a placeholder for synthetic data generation and machine learning applications in medicine . Methods of Application:

- Machine Learning Techniques: Developing predictive algorithms for diagnosis and treatment. Results Summary: Synthetic data and machine learning techniques have shown potential to improve medical research outcomes .

Environmental Remediation

Scientific Field

Environmental Engineering Application Summary: Carbon-based materials like Valechlorine are utilized for environmental remediation due to their adsorption capabilities . Methods of Application:

- Adsorption: Removal of toxic gases, heavy metals, dyes, and pharmaceutical compounds from ecosystems. Results Summary: Carbon materials have shown efficiencies in pollutant removal with adsorption efficiencies reaching 80% and degradation efficiencies up to 99% .

Semiconductor Manufacturing

Scientific Field

Materials Science Application Summary: Chlorine chemistry is crucial in the production of fast processors for smartphones, tablets, and computers . Methods of Application:

- Cleaning: Chlorine solutions are used to clean silicon wafers during the manufacturing process. Results Summary: The use of chlorine in semiconductor manufacturing has enabled the production of smaller, faster, and more efficient electronic devices .

PVC Production

Scientific Field

Industrial Chemistry Application Summary: Chlorine is a key component in the production of polyvinyl chloride (PVC), a versatile plastic used in various products . Methods of Application:

- Vinyl Chloride Monomer (VCM) Production: Chlorine is reacted with ethylene to produce VCM, which is polymerized to form PVC. Results Summary: PVC is widely used in construction for pipes, cables, flooring, and window frames, thanks to its durability and versatility .

Solvent Production

Scientific Field

Chemical Engineering Application Summary: Chlorine is used in the production of chlorinated solvents used in pharmaceuticals, textiles, and electronics for cleaning and degreasing . Methods of Application:

- Synthesis: Chlorine is reacted with organic compounds to produce solvents like trichloroethylene and perchloroethylene. Results Summary: Chlorinated solvents are effective in removing grease and other contaminants from various surfaces .

Textile Manufacturing

Scientific Field

Textile Engineering Application Summary: Chlorine is involved in the production of textiles, particularly in the bleaching process to whiten fabrics . Methods of Application:

- Bleaching: Chlorine-based chemicals are used to remove natural and artificial impurities from fibers. Results Summary: The use of chlorine in textile manufacturing has resulted in brighter, cleaner fabrics .

Metal Extraction

Scientific Field

Metallurgy Application Summary: Chlorine plays a role in the extraction and refining of metals, such as in the production of titanium and aluminum . Methods of Application:

Swimming Pool Sanitation

Scientific Field

Recreational Water Management Application Summary: Chlorine is essential for maintaining hygiene in swimming pools and spas by eliminating bacteria and preventing algae growth . Methods of Application:

- Disinfection: Regular addition of chlorine-based compounds to pool water to maintain safe levels of sanitation. Results Summary: Chlorine has been effective in keeping recreational water facilities safe for users .

Underwater Acoustics

Scientific Field

Marine Engineering Application Summary: Chlorine-based materials are used in underwater anechoic coatings to enhance sound absorption and reduce noise in marine environments . Methods of Application:

- Application Technique: Spraying or layering the chlorine-based anechoic coating onto submarine hulls and underwater structures. Results Summary: The application of these coatings has led to advancements in stealth technology for submarines and improved the acoustic environment for marine life .

Agricultural Pest Control

Scientific Field

Agricultural Science Application Summary: Chlorine derivatives are used as pesticides and soil treatment agents to control pests and diseases in agriculture . Methods of Application:

- Pesticide Formulation: Chlorine is a component in certain pesticide formulations to control a wide range of agricultural pests. Results Summary: These methods have contributed to increased crop yields and reduced crop losses due to pests and diseases .

Plastic Recycling

Scientific Field

Environmental Science Application Summary: Chlorine plays a role in the recycling process of certain plastics, aiding in the breakdown and purification of recycled materials . Methods of Application:

- Chemical Recycling: Using chlorine-based solvents to dissolve and purify plastics for recycling. Results Summary: These processes have improved the efficiency of plastic recycling, reducing environmental impact and resource consumption .

Disinfection of Medical Equipment

Scientific Field

Medical Technology Application Summary: Chlorine-based disinfectants are essential for sterilizing medical equipment, ensuring patient safety and preventing infections . Methods of Application:

- Automated Systems: Utilizing automated disinfection systems that use chlorine compounds for efficient sterilization. Results Summary: The use of chlorine-based disinfectants has been effective in maintaining high standards of hygiene in medical facilities .

Food Processing

Scientific Field

Food Technology Application Summary: Chlorine is used in the food industry for sanitizing food processing equipment and surfaces to prevent contamination . Methods of Application:

- Process Water Treatment: Using chlorine to treat water used in food processing to ensure it is free of pathogens. Results Summary: Chlorine sanitization has helped in preventing foodborne illnesses and maintaining food safety standards .

Waste Water Treatment

Scientific Field

Environmental Engineering Application Summary: Chlorine is widely used in wastewater treatment plants to disinfect effluent before it is released into the environment . Methods of Application:

Safety And Hazards

Propriétés

IUPAC Name |

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClO8/c1-12(2)6-18(25)30-17-8-16-15(9-28-14(5)24)10-29-21(20(16)22(17,27)11-23)31-19(26)7-13(3)4/h8,10,12-13,17,20-21,27H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVCVAIASNFMBE-KVJIRVJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C=C2C(C1(CCl)O)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@]1(CCl)O)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101101121 | |

| Record name | 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valechlorine | |

CAS RN |

51771-49-4 | |

| Record name | 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51771-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1S,6S,7S,7aS)-4-[(Acetyloxy)methyl]-7-(chloromethyl)-1,6,7,7a-tetrahydro-7-hydroxycyclopenta[c]pyran-1,6-diyl] bis(3-methylbutanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101101121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorodibenzo[b,f]oxepine](/img/structure/B1429322.png)

![Oxo{tris[(~2~H_5_)phenyl]}-lambda~5~-phosphane](/img/structure/B1429341.png)